Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid typically involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the oxazole ring . This reaction can be catalyzed by AuCl3 under moderate conditions. Another approach involves the use of CuCl-mediated intramolecular cyclization of propargylamines . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing readily available starting materials and catalysts to ensure high efficiency and yield. The use of tert-butyl nitrite or isoamyl nitrite in the synthesis of 3,5-disubstituted isoxazoles is one such example . These methods are designed to be scalable and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The trifluoroacetic acid moiety enhances its reactivity and facilitates its interaction with enzymes and receptors.
Comparison with Similar Compounds
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid can be compared with other similar compounds such as:
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds also feature an aminomethyl group and have shown antiviral activity.
Aminomethyl derivatives: Compounds with the aminomethyl group (-CH2-NH2) are known for their versatility in organic synthesis.
The uniqueness of this compound lies in its combination of the oxazole ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2O5 |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-5(3-8)12-4-9-6;3-2(4,5)1(6)7/h4H,2-3,8H2,1H3;(H,6,7) |
InChI Key |
NXHRZPJUPMRQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.